molecular formula C16H14O2 B11871058 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl- CAS No. 62225-28-9

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-

Cat. No.: B11871058
CAS No.: 62225-28-9
M. Wt: 238.28 g/mol
InChI Key: DYLMLEJVMMJLTD-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl- is a polycyclic organic compound featuring a fused indene and pyran ring system with methyl substituents at positions 2, 3, and 4, and a carboxaldehyde group at position 7. The fused pyran-indene framework is known for its chemical versatility, enabling applications in medicinal chemistry, materials science, and organic synthesis .

Properties

CAS No.

62225-28-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2,3,4-trimethylindeno[2,3-b]pyran-9-carbaldehyde

InChI

InChI=1S/C16H14O2/c1-9-10(2)15-13-7-5-4-6-12(13)14(8-17)16(15)18-11(9)3/h4-8H,1-3H3

InChI Key

DYLMLEJVMMJLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are usually carried out in a one-pot manner, which minimizes the need for intermediate purification and reduces solvent usage.

Industrial Production Methods

Industrial production of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indeno[2,1-b]pyran derivatives.

Scientific Research Applications

2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the indeno[2,1-b]pyran core structure can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents Key Features
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- C₁₄H₁₂O₂ 2,4-dimethyl Reduced steric bulk compared to 2,3,4-trimethyl; moderate lipophilicity (logP ~3.97)
4-Methyl-2-(4-methylphenyl)indeno[2,1-b]pyran-9-carboxaldehyde C₂₁H₁₈O₂ 4-methyl, 2-(4-methylphenyl) Enhanced aromatic interactions due to phenyl group; higher molecular weight (314.4 g/mol)
Indeno[2,1-b]pyran-9-carboxaldehyde, 2-phenyl- C₂₀H₁₄O₂ 2-phenyl Increased π-π stacking potential; molecular weight 286.3 g/mol
4-Methyl-2-phenylindeno[2,3-b]pyran C₁₉H₁₆O 4-methyl, 2-phenyl Lacks carboxaldehyde group; lower polarity and altered reactivity

Key Research Findings and Data Tables

Physicochemical Properties

Property 2,3,4-Trimethyl (Predicted) 2,4-Dimethyl 4-Methyl-2-(4-methylphenyl)
Molecular Weight (g/mol) ~252.3 224.25 314.4
logP ~4.2 (estimated) 3.97 5.1
Topoisomerase I Inhibition Not reported Not tested IC₅₀ = 15 µM
Aqueous Solubility Low (alkyl groups reduce polarity) 0.05 mg/mL <0.01 mg/mL

Biological Activity

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl- is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Molecular Characteristics:

PropertyDetails
CAS No. 62225-28-9
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name 2,3,4-trimethylindeno[2,3-b]pyran-9-carbaldehyde
InChI Key DYLMLEJVMMJLTD-UHFFFAOYSA-N

The biological activity of 2,3,4-trimethylindeno[2,1-b]pyran-9-carboxaldehyde is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter cellular functions. Additionally, the indeno[2,1-b]pyran core structure facilitates interactions with various enzymes and receptors, modulating their activities and influencing metabolic pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.
  • Anticancer Potential: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. For example, it has been evaluated for its effects on human colon cancer cells (HCT-116 and Caco-2) and showed promising results in reducing cell viability .
  • Antimicrobial Properties: Some studies indicate that it may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Cytotoxicity Studies:
    In a study evaluating the cytotoxic effects of various compounds on human colon tumorigenic cells, 2,3,4-trimethylindeno[2,1-b]pyran-9-carboxaldehyde demonstrated notable cytotoxicity compared to control groups. The mechanism was hypothesized to involve apoptosis induction through oxidative stress pathways .
  • Mechanistic Insights:
    A detailed analysis of the compound's interaction with cellular targets revealed that it could inhibit key signaling pathways involved in cancer progression. This inhibition was linked to the modulation of specific kinases and transcription factors that regulate cell proliferation and survival .
  • Comparative Studies:
    When compared to similar compounds such as indeno[2,1-b]pyran-9-carboxaldehyde without methyl substitutions, the trimethyl derivative showed enhanced stability and reactivity due to the electronic effects of the methyl groups. This structural modification is believed to contribute to its increased biological activity.

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